2,5-Dimethylthiophene fundamental properties
2,5-Dimethylthiophene fundamental properties
An In-Depth Technical Guide to 2,5-Dimethylthiophene: Properties, Synthesis, and Applications
Introduction
2,5-Dimethylthiophene is a heterocyclic organosulfur compound that holds significant importance as a versatile building block in organic synthesis and materials science.[1][2] Characterized by a five-membered thiophene ring with methyl groups at the 2 and 5 positions, its unique electronic and structural properties make it a valuable precursor for pharmaceuticals, agrochemicals, conductive polymers, and specialty chemicals.[1][3] It is also recognized as a volatile flavoring compound, found in foods like onions, and is used in the flavor and fragrance industry to impart nutty and sulfurous notes.[4][5] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.
PART 1: Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2,5-dimethylthiophene is paramount for its effective use in a laboratory or industrial setting. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[1][4] Its flammable nature and limited water solubility are critical considerations for handling and reaction design.[6][7]
Physicochemical Data
The core physical constants of 2,5-dimethylthiophene are summarized below. This data is essential for predicting its behavior in various solvents and thermal conditions, as well as for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 638-02-8 | [8][9] |
| Molecular Formula | C₆H₈S | [1][8] |
| Molecular Weight | 112.19 g/mol | [8][9] |
| Appearance | Colorless to slightly yellow liquid | [1][6] |
| Density | ~0.985 g/mL at 25 °C | [4][6] |
| Boiling Point | 134-136 °C | [1][4][6] |
| Melting Point | -63 °C | [1][8] |
| Flash Point | 23.9 °C (75 °F) | [6][8] |
| Refractive Index (n²⁰/D) | ~1.512 | [4][6] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [4][6][7] |
| Vapor Pressure | 9.0 ± 0.2 mmHg at 25°C | [8] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2,5-dimethylthiophene. The symmetry of the molecule (C₂ᵥ) results in a relatively simple yet characteristic spectral signature.
| Technique | Key Features and Expected Peaks | Source(s) |
| ¹H NMR | δ ~2.4 ppm (s, 6H): Singlet for the two equivalent methyl groups (CH₃).δ ~6.5 ppm (s, 2H): Singlet for the two equivalent protons on the thiophene ring (C₃-H, C₄-H). | [10] |
| ¹³C NMR | δ ~15 ppm: Signal for the methyl carbons.δ ~125 ppm: Signal for the C₃ and C₄ carbons.δ ~138 ppm: Signal for the C₂ and C₅ carbons (quaternary). | [11] |
| Mass Spec (EI) | m/z 112 (M⁺): Molecular ion peak.m/z 97: Base peak, corresponding to the loss of a methyl group ([M-CH₃]⁺). | [12] |
| IR Spectroscopy | ~3100-3000 cm⁻¹: C-H stretching (aromatic).~2950-2850 cm⁻¹: C-H stretching (aliphatic, methyl).~1500-1400 cm⁻¹: C=C stretching within the thiophene ring.~800 cm⁻¹: C-H out-of-plane bending. | [9][13][14] |
PART 2: Synthesis of 2,5-Dimethylthiophene
The most direct and widely adopted method for synthesizing 2,5-dimethylthiophene is the Paal-Knorr thiophene synthesis.[15] This pathway is favored due to its operational simplicity and the ready availability of the starting material, hexane-2,5-dione (also known as acetonylacetone). The causality of this reaction choice lies in the 1,4-dicarbonyl structure of the precursor, which is perfectly suited for cyclization with a sulfurizing agent to form the five-membered thiophene ring.
Synthetic Workflow: Paal-Knorr Thiophene Synthesis
The workflow involves the reaction of a 1,4-dicarbonyl compound with a source of sulfur, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents act as potent thionating agents, replacing the oxygen atoms of the dione with sulfur and facilitating the subsequent cyclization and aromatization to yield the stable thiophene ring.
Caption: Workflow for the Paal-Knorr synthesis of 2,5-dimethylthiophene.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of 2,5-dimethylthiophene, adapted from established methodologies.[16]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in anhydrous toluene. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the solution in one portion. The stoichiometry is critical; using 0.5 equivalents is sufficient as the reagent contains two P=S bonds.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically ~110 °C for toluene) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 2-4 hours.
-
Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude liquid can be purified by flash column chromatography on silica gel using 100% hexane as the eluent. Alternatively, for larger scales, fractional distillation under atmospheric pressure is effective, collecting the fraction boiling at 134-136 °C.[6]
-
Validation: Confirm the purity and identity of the final product using ¹H NMR, GC-MS, and IR spectroscopy, comparing the results with the reference data in Part 1.2.
PART 3: Key Chemical Reactions
The reactivity of 2,5-dimethylthiophene is governed by the electron-rich nature of the thiophene ring. The methyl groups at the C₂ and C₅ positions block reactions at these sites and direct further substitutions to the C₃ and C₄ positions.
Reactivity Overview
The primary modes of reactivity include electrophilic substitution, metalation, and participation as a ligand in organometallic chemistry. The methyl groups donate electron density into the ring, activating it towards electrophilic attack.
Caption: Key reaction pathways for 2,5-dimethylthiophene.
Electrophilic Aromatic Substitution
Unlike thiophene itself, which preferentially undergoes substitution at the C₂ position, 2,5-dimethylthiophene is forced to react at the C₃ or C₄ positions. Reactions like acylation (e.g., with acetic anhydride) or the Vilsmeier-Haack reaction (using POCl₃/DMF) readily introduce functional groups at these positions, leading to key intermediates like 3-acetyl-2,5-dimethylthiophene.[17][18]
Organometallic Chemistry
2,5-Dimethylthiophene serves as a ligand in organometallic chemistry. It can coordinate to transition metals like iridium and manganese in an η⁵ (pi-complex) or η⁴ fashion.[19][20] Studies on these complexes are crucial for understanding catalytic processes, particularly hydrodesulfurization, where the thiophene ring is ultimately cleaved.[19] For instance, reaction with cobaltocene can lead to complete desulfurization of the thiophene ligand.[19]
PART 4: Applications in Research and Industry
The versatility of 2,5-dimethylthiophene makes it a valuable compound across multiple scientific and commercial sectors.
-
Pharmaceutical and Agrochemical Synthesis: It is a foundational intermediate for constructing more complex molecular architectures.[2][3] The thiophene nucleus is a well-known pharmacophore present in numerous approved drugs, and methylated derivatives like this one allow for fine-tuning of steric and electronic properties in drug candidates.[3][21]
-
Conductive Polymers: As a thiophene derivative, it is a key monomer for the synthesis of conjugated polymers like polythiophenes.[1][5] These materials are integral to the development of organic electronics, including organic solar cells, transistors, and LEDs, due to their ability to conduct electricity.[2]
-
Flavor and Fragrance Industry: It is approved as a food flavoring additive and is used to create specific sensory profiles in perfumes and food products, valued for its rich, nutty, and slightly sulfurous aroma.[5][15][22]
-
Analytical Chemistry: In laboratory settings, it is used as an analytical standard in techniques like gas chromatography to accurately identify and quantify components in complex mixtures, particularly in environmental and food safety testing.[5]
PART 5: Safety, Handling, and Toxicology
Due to its flammable nature and potential health effects, strict safety protocols must be followed when handling 2,5-dimethylthiophene.
-
Hazards: The compound is classified as a flammable liquid and vapor (GHS H225/H226).[6][9][23] It may also be harmful if inhaled (H332).[6][7]
-
Handling Precautions: Work should be conducted in a well-ventilated area or a chemical fume hood.[24] Keep the compound away from heat, sparks, and open flames.[23] Use explosion-proof electrical equipment and non-sparking tools.[23][24] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection if ventilation is inadequate, is mandatory.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][24] Storage under an inert atmosphere is recommended to maintain purity.[6]
-
First Aid: In case of inhalation, move the person to fresh air.[23] For skin contact, immediately remove contaminated clothing and rinse the skin with water.[23] In case of eye contact, rinse cautiously with water for several minutes.[23] If ingested, call a poison control center or doctor for advice.[23]
Conclusion
2,5-Dimethylthiophene is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value functional molecules. Its straightforward synthesis, predictable reactivity, and diverse applications in pharmaceuticals, materials science, and consumer products underscore its importance. For researchers and developers, a firm grasp of its physicochemical properties, handling requirements, and synthetic potential is essential for leveraging this versatile thiophene derivative to its fullest extent in advancing scientific and industrial innovation.
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